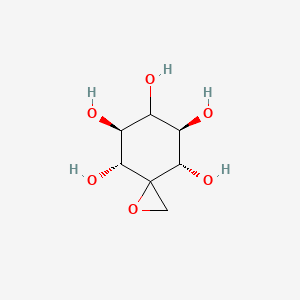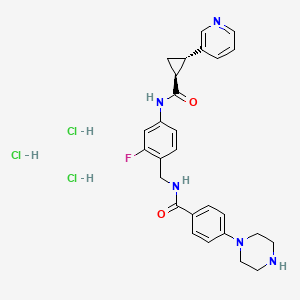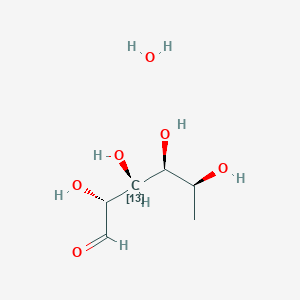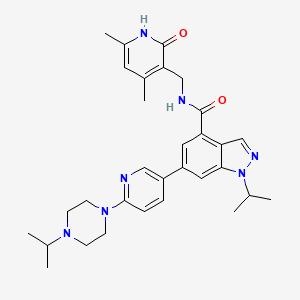
SK3 Channel-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SK3 Channel-IN-1: is a potent and specific modulator of the small conductance calcium-activated potassium channel subtype 3 (SK3). This compound has shown significant efficacy in inhibiting the migration of breast cancer cells, specifically the MDA-MB-435 cell line, while maintaining low cytotoxicity in other cell lines . SK3 channels play a crucial role in various physiological processes, including the regulation of neuronal excitability and cardiac rhythm.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SK3 Channel-IN-1 involves the preparation of lipidic synthetic alkaloids. One of the key steps includes the formation of 2-substituted tetrahydropyridine derivatives. The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: SK3 Channel-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: SK3 Channel-IN-1 is used in chemical research to study the modulation of ion channels and their effects on cellular processes .
Biology: In biological research, this compound is utilized to investigate the role of SK3 channels in neuronal excitability and synaptic transmission .
Medicine: The compound has shown potential in medical research, particularly in cancer studies. It has been found to inhibit the migration of breast cancer cells, making it a promising candidate for anti-metastatic therapies .
Industry: In the industrial sector, this compound can be used in the development of new therapeutic agents targeting ion channels.
Mécanisme D'action
SK3 Channel-IN-1 exerts its effects by modulating the activity of SK3 channels. These channels are activated by intracellular calcium ions, which bind to calmodulin, a protein that is constitutively bound to the channel. The binding of calcium to calmodulin induces a conformational change in the channel, allowing potassium ions to flow through . This modulation of ion flow affects various cellular processes, including neuronal firing and cardiac rhythm.
Comparaison Avec Des Composés Similaires
Ohmline: A glyco-glycero-ether-lipid that also modulates SK3 channels.
Thio-ether functionalized glycolipid amphiphilic compounds: These compounds have shown strong activation of SK3 channels and are used in vasorelaxation studies.
Uniqueness: SK3 Channel-IN-1 is unique in its ability to selectively inhibit the migration of breast cancer cells while maintaining low cytotoxicity in other cell lines . This selective activity makes it a valuable tool in cancer research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H49NO |
|---|---|
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
(2S)-1-[(6R)-1-methyl-3,6-dihydro-2H-pyridin-6-yl]nonadecan-2-ol |
InChI |
InChI=1S/C25H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-24-20-18-19-22-26(24)2/h18,20,24-25,27H,3-17,19,21-23H2,1-2H3/t24-,25-/m0/s1 |
Clé InChI |
QICPFRBOCNVIQU-DQEYMECFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC[C@@H](C[C@@H]1C=CCCN1C)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(CC1C=CCCN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)


![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)

![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)






![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)

